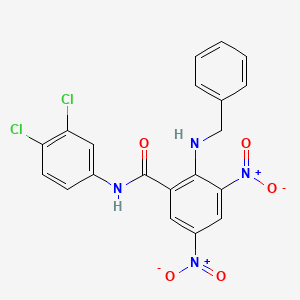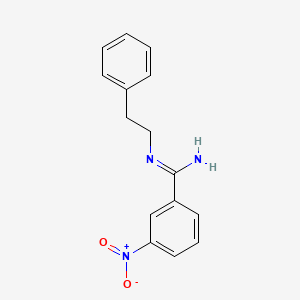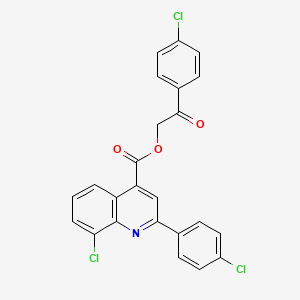
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzamide core. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of a precursor benzamide compound followed by the introduction of hydroxyl and methoxy groups. One common synthetic route includes the following steps:
Nitration: The precursor benzamide is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. This step introduces nitro groups at the 3 and 5 positions of the benzamide ring.
Hydroxylation: The nitrated intermediate is then treated with a hydroxylating agent, such as sodium hydroxide, to introduce the hydroxyl group at the 2 position.
Methoxylation: Finally, the compound is reacted with a methoxylating agent, such as dimethyl sulfate, to introduce the methoxy group at the 3 position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles, such as sodium ethoxide, to form corresponding ethoxy derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium ethoxide, other strong nucleophiles.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethoxy or other substituted derivatives.
Applications De Recherche Scientifique
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the hydroxyl and methoxy groups can modulate the compound’s binding affinity to various enzymes and receptors, influencing its biological activity.
Comparaison Avec Des Composés Similaires
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide can be compared with other similar compounds, such as:
2-hydroxy-N-(3-nitrophenyl)-3,5-dinitrobenzamide: Similar structure but with a nitro group instead of a methoxy group, leading to different chemical and biological properties.
2-hydroxy-N-(3-methoxyphenyl)-3,5-diaminobenzamide: Similar structure but with amino groups instead of nitro groups, resulting in different reactivity and biological activity.
2-hydroxy-N-(3-methoxyphenyl)-3,5-dichlorobenzamide: Similar structure but with chloro groups instead of nitro groups, affecting its chemical stability and biological effects.
Propriétés
Formule moléculaire |
C14H11N3O7 |
|---|---|
Poids moléculaire |
333.25 g/mol |
Nom IUPAC |
2-hydroxy-N-(3-methoxyphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H11N3O7/c1-24-10-4-2-3-8(5-10)15-14(19)11-6-9(16(20)21)7-12(13(11)18)17(22)23/h2-7,18H,1H3,(H,15,19) |
Clé InChI |
BPDVQKAJQUNNHP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-(4-Benzylpiperazin-1-YL)-1-methylpyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12465839.png)
![1-[1-(2-Hydroxypropanoyl)piperidin-4-yl]-3-methyl-8-(6-methylpyridin-3-yl)imidazo[4,5-c]1,5-naphthyridin-2-one](/img/structure/B12465844.png)
![2-Oxo-2-phenylethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465846.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B12465849.png)
![2-[[4-(1-Naphthyloxy)phenyl]carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12465851.png)

![1-{4-Methoxy-2-[(3,4,5-trihydroxy-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxan-2-yl)oxy]phenyl}ethanone](/img/structure/B12465863.png)
![N-[4-chloro-2-(hydrazinylcarbonyl)phenyl]benzamide](/img/structure/B12465873.png)
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12465875.png)

![5-Amino-2-[3-(3,4-dimethylphenoxy)phenyl]isoindole-1,3-dione](/img/structure/B12465897.png)
![4-((4-(((4-((Tetrahydrofuran-3-yl)oxy)benzo[d]isoxazol-3-yl)oxy)methyl)piperidin-1-yl)methyl)tetrahydro-2H-pyran-4-ol](/img/structure/B12465903.png)

![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]heptanamide](/img/structure/B12465911.png)
